1-(4-Nitrophenyl)piperazin-2-one

Drug Metabolism Cytochrome P450 In Vitro ADME

SAR campaigns require precise structural controls to map nitro position and ring oxidation effects. This para-substituted piperazin-2-one provides essential differentiation from meta isomers and reduced analogs. - **P2Y10 activity**: Mouse EC₅₀ = 288 nM - validated scaffold for purinergic probe development - **CYP profile**: CYP2C19 IC₅₀ 10 µM, CYP1A2 IC₅₀ 50 µM - quantitative benchmarks for structure-metabolism studies - **CNS precedent**: Cited in SmithKline Beecham patent WO2007/18941 A2 - reduced synthetic risk for neurology programs

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 867166-73-2
Cat. No. B3023449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)piperazin-2-one
CAS867166-73-2
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O3/c14-10-7-11-5-6-12(10)8-1-3-9(4-2-8)13(15)16/h1-4,11H,5-7H2
InChIKeyTXHGONHNTRRRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)piperazin-2-one: Properties & Sourcing


1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) is a heterocyclic building block featuring a piperazin-2-one core substituted at N1 with a para-nitrophenyl group (molecular formula C₁₀H₁₁N₃O₃, MW 221.21) . This compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to ≥98% . Its structural characteristics, including calculated LogP ~1.45 and topological polar surface area (TPSA) of 78.16 Ų, distinguish it from other nitrophenylpiperazine isomers and influence its utility as a versatile intermediate in medicinal chemistry and chemical biology applications [1].

1-(4-Nitrophenyl)piperazin-2-one vs. Other Nitrophenylpiperazines


The position of the nitro group and the oxidation state of the piperazine ring fundamentally alter the compound's electronic profile and biological target engagement. For example, while 1-(3-nitrophenyl)piperazin-2-one (CAS 215649-84-6) has been reported for antiparasitic activity against Trypanosoma cruzi, the para-substituted isomer 1-(4-nitrophenyl)piperazin-2-one exhibits a distinct binding profile, including measurable activity at the P2Y10 receptor and a unique cytochrome P450 inhibition fingerprint [1]. Furthermore, the reduced analog 4-nitrophenylpiperazine (pNPP, lacking the carbonyl) acts as a potent serotonin releasing agent (EC₅₀ 19–43 nM), a property not reported for the piperazin-2-one derivative, underscoring that simple structural modifications yield profoundly different pharmacologies and thus cannot be casually substituted in research applications [2].

1-(4-Nitrophenyl)piperazin-2-one: Quantitative Evidence


CYP2C19 Inhibition Profile

1-(4-Nitrophenyl)piperazin-2-one exhibits weak inhibition of CYP2C19 with an IC₅₀ of 10,000 nM in human liver microsomes [1]. In contrast, closely related arylpiperazine derivatives in the same study series showed IC₅₀ values as low as 5,880 nM for CYP2D6, indicating that the para-nitrophenyl piperazin-2-one scaffold carries a distinct and less potent CYP inhibition liability that must be accounted for when selecting lead compounds for medicinal chemistry optimization [2].

Drug Metabolism Cytochrome P450 In Vitro ADME Toxicity Screening

CYP1A2 Inhibition Profile

The compound also demonstrates weak inhibition of CYP1A2 with an IC₅₀ of 50,000 nM in human liver microsomes [1]. This contrasts with other 4-nitrophenylpiperazine derivatives that have been reported as CYP1A2 inhibitors, though direct head-to-head quantitative data under identical assay conditions is lacking . The high IC₅₀ value suggests minimal potential for CYP1A2-mediated drug interactions, a favorable characteristic for lead selection.

Drug Metabolism Cytochrome P450 ADME-Tox Preclinical Safety

P2Y10 Receptor Agonism

1-(4-Nitrophenyl)piperazin-2-one acts as an agonist at the mouse P2Y10 receptor with an EC₅₀ of 288 nM in a cell-based TGFα shedding assay [1]. The meta-nitro isomer, 1-(3-nitrophenyl)piperazin-2-one (CAS 215649-84-6), is not reported to possess this activity; its documented biological profile is instead focused on antiparasitic effects . This divergence illustrates how the position of the nitro substituent dictates receptor engagement.

GPCR P2Y10 Functional Assay Chemical Probe

Structural Differentiation from Isomers

1-(4-Nitrophenyl)piperazin-2-one is a positional isomer of 1-(3-nitrophenyl)piperazin-2-one (CAS 215649-84-6) and a structural analog of 4-nitrophenylpiperazine (pNPP). While all share the nitrophenyl motif, the para-substitution pattern and the piperazin-2-one core (vs. piperazine) confer distinct physicochemical properties: the target compound has a calculated LogP of ~1.45 and TPSA of 78.16 Ų [1], whereas pNPP lacks the carbonyl and acts as a potent serotonin releaser (EC₅₀ 19–43 nM) [2]. These differences directly impact solubility, permeability, and biological target engagement.

Medicinal Chemistry Structure-Activity Relationship Chemical Probes Isomer Comparison

Patent-Validated CNS Intermediate

1-(4-Nitrophenyl)piperazin-2-one is explicitly disclosed as a synthetic intermediate in SmithKline Beecham Corporation patent WO2007/18941 A2, which pertains to compounds for treating CNS disorders [1]. While the patent does not provide head-to-head biological data for the intermediate itself, its inclusion in a major pharmaceutical patent filing validates its industrial relevance and differentiates it from other nitrophenylpiperazines that are not cited in such contexts.

Medicinal Chemistry CNS Drug Discovery Patent Literature Synthetic Intermediate

Purity and Storage Specifications

Commercially available 1-(4-nitrophenyl)piperazin-2-one is offered at minimum purities of 95–98% . Reputable vendors specify storage at 2–8°C, sealed and dry, to maintain compound integrity . These specifications are comparable to those for the 3-nitro isomer (also available at ~95% purity), but the recommended refrigerated storage for the 4-nitro derivative underscores a potential stability difference that must be factored into laboratory handling protocols.

Quality Control Chemical Procurement Reproducibility Storage Conditions

1-(4-Nitrophenyl)piperazin-2-one: Optimal Applications


ADME-Tox Profiling & Lead Triage

The well-defined CYP inhibition profile (CYP2C19 IC₅₀ = 10,000 nM; CYP1A2 IC₅₀ = 50,000 nM) makes this compound a valuable comparator scaffold for assessing structure-metabolism relationships in early drug discovery. Researchers can use these quantitative benchmarks to evaluate whether modifications to the piperazin-2-one core increase or decrease CYP liability, directly guiding SAR decisions [5][6].

P2Y10 Receptor Chemical Probe Development

With an EC₅₀ of 288 nM at the mouse P2Y10 receptor, 1-(4-nitrophenyl)piperazin-2-one serves as a starting point for developing chemical probes to interrogate P2Y10 signaling pathways. Its activity distinguishes it from the 3-nitro isomer, making it the preferred scaffold for purinergic receptor-focused programs [5].

Synthesis of CNS-Targeted Compound Libraries

Citation in SmithKline Beecham patent WO2007/18941 A2 validates the use of this intermediate in constructing CNS-active molecules. Industrial and academic groups focused on neurological or psychiatric indications can leverage this precedent to build focused compound collections with reduced synthetic risk [5].

SAR Studies of Nitrophenylpiperazines

The para-nitro substitution pattern and piperazin-2-one core confer unique physicochemical properties (LogP ~1.45, TPSA 78.16 Ų) and a distinct biological fingerprint compared to meta-nitro and reduced piperazine analogs. This compound is therefore essential for systematic SAR campaigns aimed at mapping the contributions of nitro position and ring oxidation state to target engagement and pharmacokinetic behavior [5][6].

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